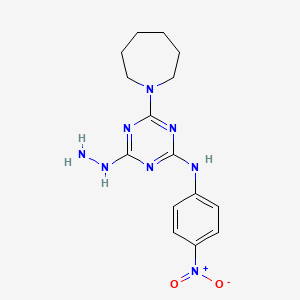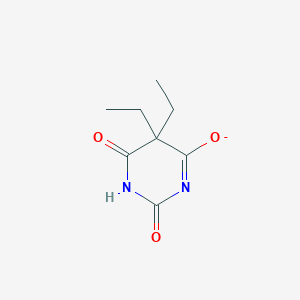
4,4'-(1,3-Adamantanediyl)diphenol
Overview
Description
Synthesis Analysis
The synthesis of adamantane derivatives, including those related to 4,4'-(1,3-Adamantanediyl)diphenol, often involves Lewis acid-catalyzed reactions and electrophilic cyclization processes. For instance, Olah et al. (1991) described the preparation of 1,3-difunctionalized adamantanes through the Lewis acid-catalyzed electrophilic cyclization of 7-methylenebicyclo[3.3.1]nonan-3-one in the presence of π- and N-nucleophiles, highlighting a common synthetic route for such compounds (Olah, Krishnamurti, & Prakash, 1991).
Molecular Structure Analysis
Adamantane derivatives, including this compound, are known for their distinct cage-like molecular structures. The molecular structures of similar compounds have been extensively studied, revealing the existence of intramolecular contacts and interactions. Domagała et al. (2003) investigated the crystal and molecular structures of related adamantane derivatives, showing the significance of C(sp2)−H···S and C(sp2)−H···N intramolecular contacts in their stability and conformation (Domagała, Grabowski, Urbaniak, & Mlostoń, 2003).
Chemical Reactions and Properties
The chemical reactivity of adamantane derivatives, such as this compound, can be attributed to their unique structural features. These compounds participate in various chemical reactions, including hydrogen bonding and supramolecular assembly. Zeng et al. (2006) demonstrated how adamantane derivatives could form supramolecular structures via hydrogen bonding, showcasing their potential in creating complex molecular assemblies (Zeng, Wu, Ma, Shu, Li, & Wang, 2006).
Scientific Research Applications
Supramolecular Structures
4,4'-(1,3-Adamantanediyl)diphenol (ADP) has been used to prepare a variety of supramolecular structures. These structures are formed by combining ADP with different bipyridine bases, resulting in molecular complexes exhibiting zigzag or linear chain structures. This demonstrates ADP's utility in the formation of intricate molecular architectures, valuable in material science and chemistry (Zeng et al., 2006).
Poly (Aryl Ether Ketone) Copolymers
ADP has been involved in synthesizing poly (aryl ether ketone) copolymers. These copolymers exhibit controlled flexibility, toughness, low dielectric constants, and low water absorption. Such characteristics make these materials suitable for various industrial applications, particularly in electronics (Ba et al., 2013).
Electrophilic Cyclization in Organic Synthesis
In the realm of organic synthesis, ADP has been used in the Lewis acid-catalyzed electrophilic cyclization of certain compounds, leading to the formation of 1,3-difunctionalized adamantane derivatives. This is significant for the synthesis of complex organic molecules (Olah et al., 1990).
Dielectric Interlayers in Electronics
The integration of ADP into polybenzoxazines has shown promising results in improving dielectric properties. This suggests its potential application as dielectric interlayer materials in ultra-large scale integrated circuits, highlighting its importance in the electronics industry (Wang et al., 2020).
Thiazolidine Derivatives
ADP has been used in the preparation of thiazolidine derivatives, which are compounds of interest due to their biological activities and potential pharmaceutical applications. The synthesis of these derivatives provides insights into the versatility of ADP in medicinal chemistry (Domagała et al., 2003).
Flame Retardants for Polycarbonate
In the development of flame retardants for polycarbonate, derivatives of ADP have been synthesized and evaluated. Their high thermal stability and phosphorus content make them effective in enhancing the flame-retardant properties of polycarbonate, indicating ADP's potential in material safety applications (Fu et al., 2015).
Nematode Toxicity Bioassay
ADP has been investigated for its sublethal toxicity effects in a multi-generational assay using the nematode C. elegans. This research contributes to understanding the environmental impact and safety profile of compounds containing ADP (Tominaga et al., 2003).
properties
IUPAC Name |
4-[3-(4-hydroxyphenyl)-1-adamantyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16,23-24H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLWYVQYADCTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403455 | |
| Record name | 4,4'-(1,3-Adamantanediyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37677-93-3 | |
| Record name | 4,4'-(1,3-Adamantanediyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does AdDP interact with estrogen receptors, and what are the downstream effects?
A1: AdDP demonstrates binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). [] Research suggests that AdDP exhibits a higher binding affinity for ERβ compared to the known ER ligand 4-hydroxytamoxifen (4OHT). [] This binding leads to conformational changes in the receptors, influencing their interaction with estrogen response elements (EREs) and potentially impacting downstream gene expression. [] Specifically, AdDP binding to ERβ results in a higher affinity for the human pS2 ERE compared to 4OHT. []
Q2: What is known about the potential toxicity of AdDP?
A2: Studies using the nematode Caenorhabditis elegans indicate that AdDP can exert sublethal toxicity, particularly affecting fecundity and reproduction. [] Exposing C. elegans to AdDP for multiple generations revealed a significant decrease in worm populations at concentrations significantly lower than the lethal concentration (LC50). [] The research suggests that AdDP may interfere with hatching processes and potentially cause developmental abnormalities in the reproductive system. []
Q3: How does the structure of AdDP compare to other adamantane derivatives and their respective estrogenic activities?
A3: AdDP, with its two phenol rings linked by an adamantane group, exhibits a greater binding affinity for both ERα and ERβ compared to 4-(1-adamantyl)phenol (AdP), which only has one phenol ring. [] In contrast, 2-(1-adamantyl)-4-methylphenol (AdMP) does not bind to ERs. [] This difference in activity highlights the importance of the diphenol structure in AdDP for effective ER binding and suggests a structure-activity relationship.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester](/img/structure/B1225736.png)
![N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B1225738.png)
![3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1225740.png)
![N-[3-(1-azepanyl)propyl]-2-(4-morpholinyl)-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B1225744.png)
![2-(3-thiophenyl)acetic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1225745.png)

![5-Chloro-7-[1-piperidinyl(2-pyridinyl)methyl]-8-quinolinol](/img/structure/B1225747.png)

![6-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]hexanoic acid](/img/structure/B1225749.png)
![4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1225750.png)

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid methyl ester](/img/structure/B1225754.png)
